(E)-N-{[3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylidene}hydroxylamine
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Overview
Description
(E)-N-{[3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylidene}hydroxylamine is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a hydroxylamine group attached to a pyrazole ring, which is further substituted with a phenyl and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-{[3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylidene}hydroxylamine typically involves the condensation of 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium acetate, in an ethanol solvent. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product. The resulting compound is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, solvent, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(E)-N-{[3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylidene}hydroxylamine undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
(E)-N-{[3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylidene}hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-N-{[3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylidene}hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The hydroxylamine group can participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- **(E)-N-{[3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylidene}amine
- **(E)-N-{[3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylidene}hydrazine
- **(E)-N-{[3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylidene}hydroxylamine derivatives
Uniqueness
This compound is unique due to the presence of the hydroxylamine group, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
(NE)-N-[[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-13-7-9-14(10-8-13)17-15(11-18-21)12-20(19-17)16-5-3-2-4-6-16/h2-12,21H,1H3/b18-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKAQMEXZOQVWHP-WOJGMQOQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C=NO)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2/C=N/O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49649585 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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